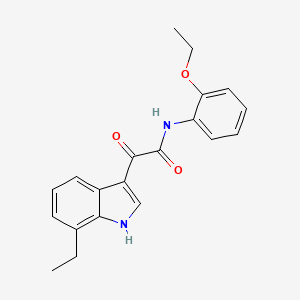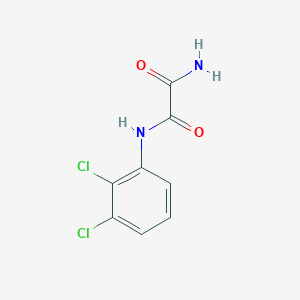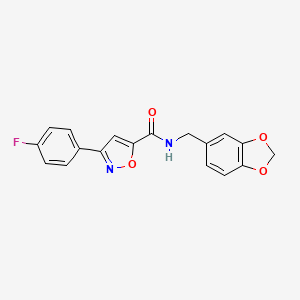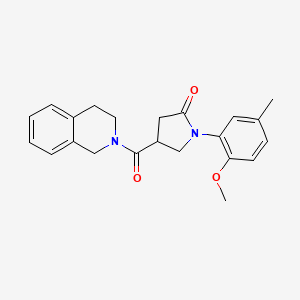
N-(2-ethoxyphenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-ethoxyphenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide involves multistep synthetic pathways. These pathways typically include the formation of intermediate compounds, which are further modified through various chemical reactions to achieve the final product. For example, the synthesis of novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides involves characterizing the synthesized compounds by physical and spectral data, highlighting the importance of detailed synthesis protocols to achieve desired compounds with high purity and yield (Debnath & Ganguly, 2015).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic techniques like IR, 1H NMR, and mass spectrometry. These techniques provide insights into the molecular geometry, functional groups, and overall structural framework, essential for understanding the compound's chemical behavior and interaction with biological targets. For instance, the structure and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide elucidate its anticancer activity through in silico modeling, demonstrating the critical role of molecular structure in determining biological activity (Sharma et al., 2018).
Chemical Reactions and Properties
Compounds in this class undergo various chemical reactions, including condensation, cycloaddition, and oxidation, to introduce or modify functional groups, which significantly influence their chemical properties and biological activities. For example, the synthesis and characterization of beta-lactam derivatives highlight the importance of functional group modification in enhancing antimicrobial activity (Bishnoi et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's formulation and application. These properties are often determined using techniques like X-ray diffraction and differential scanning calorimetry. The crystal structure analysis provides valuable insights into the compound's solid-state properties, essential for its practical applications in pharmaceutical formulations.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological molecules, define the compound's pharmacological potential. Studies often focus on the compound's ability to interact with specific biological targets, elucidating its mechanism of action at the molecular level. For instance, investigations into the antioxidant properties of certain derivatives reveal how structural modifications can enhance their ability to scavenge free radicals, indicating a direct correlation between chemical properties and biological activities (Gopi & Dhanaraju, 2020).
Applications De Recherche Scientifique
Radiosynthesis for Metabolism and Mode of Action Studies
Compounds similar to N-(2-ethoxyphenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide have been radiolabeled to study their metabolism and mode of action. For example, the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener shows the utility of these methodologies in understanding the behavior of related compounds in biological systems (Latli & Casida, 1995).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of aminophenols to produce intermediates for antimalarial drugs highlights the significance of precise chemical modifications in drug synthesis. This demonstrates the relevance of such compounds in medicinal chemistry and their potential applications in developing therapeutic agents (Magadum & Yadav, 2018).
Antimicrobial Activity
Synthetic efforts have produced a range of acetamide derivatives showing promising antibacterial and antifungal activities. This indicates the potential of N-(2-ethoxyphenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide analogs in contributing to the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Agricultural Applications
The study of chloroacetamide herbicides and their metabolic pathways in human and rat liver microsomes provides insight into the environmental and health impacts of related chemical compounds used in agriculture. Understanding these mechanisms is crucial for developing safer and more effective herbicides (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-13-8-7-9-14-15(12-21-18(13)14)19(23)20(24)22-16-10-5-6-11-17(16)25-4-2/h5-12,21H,3-4H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFBBGUDRPBCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)
![N-propyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4582124.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582133.png)
![methyl 2-[({2-[(2-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4582135.png)

![2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4582148.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4582165.png)

![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4582180.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4582187.png)